![molecular formula C10H14N2O6 B12391065 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a compound known for its significant role in various biochemical processes It is a derivative of uridine, a nucleoside that is a component of RNA
Preparation Methods
The synthesis of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves the reduction of uridine. The process includes the use of specific reagents and conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has numerous scientific research applications. It is used in the study of RNA modifications and their effects on gene expression. In medicine, it is explored for its potential as a therapeutic agent in treating various diseases, including cancer . In industry, it is used in the synthesis of other nucleoside analogs and related compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in RNA synthesis and modification. It acts as an inhibitor of certain enzymes, thereby affecting the biochemical pathways and processes within the cell . This inhibition can lead to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar compounds to 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione include other nucleoside analogs such as 5,6-dihydrouridine and 5-methyldihydrouridine . These compounds share structural similarities but differ in their specific biochemical properties and applications. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications .
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-6-3-12(10(16)11-9(6)15)8-2-5(14)7(4-13)18-8/h3,5,7-8,13-14H,2,4H2,1H3,(H,11,15,16)/t5?,7-,8-/m1/s1 |
InChI Key |
XSSHSCHXEASHQU-UTGCGDCFSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




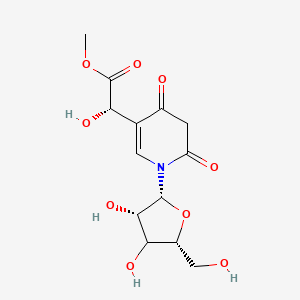

![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
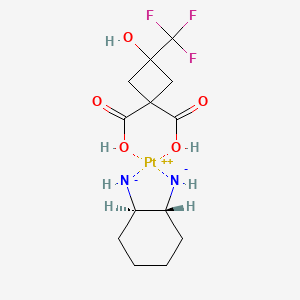

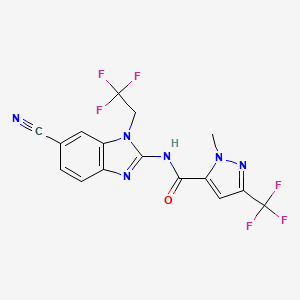

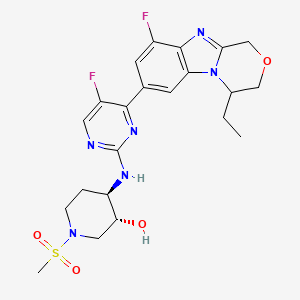

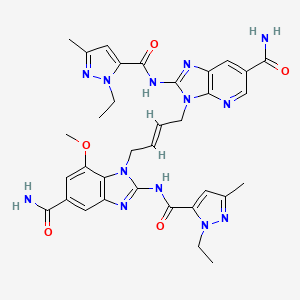

![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)
